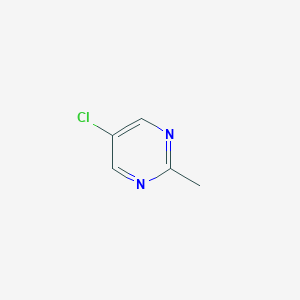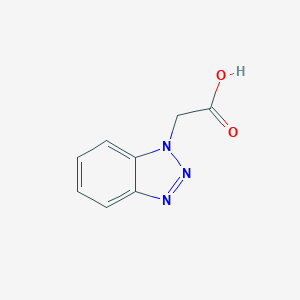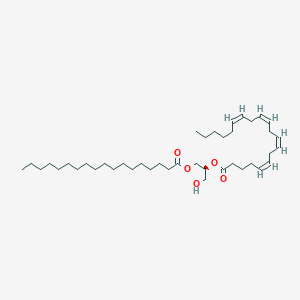![molecular formula C10H11BrN4O B053014 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine CAS No. 117718-93-1](/img/structure/B53014.png)
4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Overview
Description
Codeine (phosphate hydrate) is a natural alkaloid derived from the opium poppy plant. It is widely known for its use as a narcotic, analgesic, antitussive, and anti-diarrhoeal active pharmaceutical ingredient. Codeine is frequently marketed in the form of its phosphate salt, which exists in various hydrate forms, including sesquihydrate and hemihydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Codeine phosphate hydrate is typically synthesized by reacting pure codeine with stoichiometric portions of phosphoric acid and water in an ethanol solution . The reaction conditions are carefully controlled to ensure the formation of the desired hydrate form.
Industrial Production Methods: In industrial settings, the production of codeine phosphate hydrate involves large-scale reactions under controlled conditions to ensure consistency and purity. The process includes the crystallization of the hydrate forms, which are then isolated and purified for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Codeine phosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions of codeine phosphate hydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of codeine phosphate hydrate include derivatives with enhanced analgesic properties and reduced side effects. These derivatives are often used in the development of new pharmaceutical formulations .
Scientific Research Applications
Mechanism of Action
The mechanism of action of codeine phosphate hydrate is primarily mediated through the agonism of opioid receptors, particularly the mu-opioid receptors. Codeine is metabolized in the body to produce morphine, which contributes to its analgesic effects. The compound increases the threshold for pain without impairing consciousness or altering other sensory functions .
Comparison with Similar Compounds
- Morphine
- Hydrocodone
- Oxycodone
- Dihydrocodeine
Comparison: Codeine phosphate hydrate is unique in its moderate potency and lower risk of addiction compared to other opioids like morphine and oxycodone. It is often preferred for treating mild to moderate pain and coughs due to its effectiveness and relatively lower side effect profile .
Properties
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBVOOOPUDGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN3C2=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434628 | |
| Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-93-1 | |
| Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














